Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-
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Overview
Description
Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- is an organometallic compound with the molecular formula C35H27IrN2O2. It is known for its use in organic light-emitting diodes (OLEDs) and phosphorescent polymer light-emitting diodes (PhPLEDs) due to its excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- typically involves the reaction of iridium(III) chloride hydrate with 2-(2-quinolinyl)phenyl ligands and 2,4-pentanedione under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or dichloromethane, and requires heating to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: Ligand substitution reactions can occur, where the quinolinyl or pentanedionato ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce lower oxidation state iridium complexes .
Scientific Research Applications
Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the production of OLEDs and PhPLEDs for display and lighting applications .
Mechanism of Action
The mechanism of action of Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- involves its ability to act as a phosphorescent dopant. The compound absorbs energy and re-emits it as light, a process facilitated by the iridium center and its surrounding ligands. This property is exploited in OLEDs and PhPLEDs to produce efficient and bright light emission .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-phenylpyridinato-C2,N)iridium(III)
- Bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III)
- Dichlorotetrakis(2-(2-pyridinyl)phenyl)diiridium(III)
Uniqueness
Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]- is unique due to its specific ligand arrangement, which provides distinct photophysical properties. This makes it particularly suitable for applications in OLEDs and PhPLEDs, where efficient light emission is crucial .
Properties
Molecular Formula |
C35H28IrN2O2-2 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
MUXRGFSBMYEYSN-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Origin of Product |
United States |
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